Compound Description: Lorcaserin is a medication approved by the United States Food and Drug Administration for the treatment of obesity. It is believed to exert its therapeutic effects through agonist activity at serotonin (5-HT)2C receptors. Lorcaserin also interacts with other serotonin receptor subtypes, notably 5-HT2A and potentially 5-HT1A receptors, especially at higher doses. []
2. 1-(3-chlorophenyl)piperazine (mCPP) []
Compound Description: mCPP is a selective agonist for the 5-HT2C receptor. Like lorcaserin, it induces yawning behavior in rats, an effect that can be blocked by a selective 5-HT2C receptor antagonist. []
Compound Description: This compound acts as a selective antagonist for the 5-HT2C receptor. It effectively attenuates the yawning induced by both lorcaserin and mCPP in rats, further confirming the role of 5-HT2C receptors in this behavioral response. []
**4. 2,5-dimethoxy-4-methylamphetamine ** []
Compound Description: This compound is a selective agonist for the 5-HT2A receptor and induces head-twitching behavior in rats. This effect can be blocked by selective 5-HT2A antagonists, indicating the specific involvement of this receptor subtype. []
Compound Description: MDL 100907 is a selective antagonist for the 5-HT2A receptor. It effectively attenuates the head-twitching behavior induced by the 5-HT2A agonist 2,5-dimethoxy-4-methylamphetamine in rats. []
Compound Description: This compound is a selective antagonist for the 5-HT1A receptor. In the study, it attenuated the forepaw treading behavior induced by high doses of lorcaserin, suggesting that lorcaserin may also act as an agonist at 5-HT1A receptors. []
Compound Description: 8-OH-DPAT is a research compound known to act as a 5-HT1A receptor agonist. In the study, its binding affinity to a mutated 5-HT1A receptor (D116A) was found to be decreased, although to a lesser extent compared to some other 5-HT1A agonists. []
Compound Description: WAY100,635 is a well-characterized 5-HT1A receptor antagonist. Interestingly, it displays partial agonist activity at the mutated 5-HT1A receptor (D116A), highlighting the complex pharmacological profile of this receptor and the impact of mutations on ligand interactions. []
Compound Description: F13714 is another selective 5-HT1A receptor agonist that exhibits a significant decrease in binding affinity for the mutated 5-HT1A receptor (D116A). This finding further supports the notion that the D116 residue plays a crucial role in the binding of certain 5-HT1A ligands. []
Compound Description: L694247 is a selective agonist of the 5-HT1A receptor. Similar to other agonists in this category, its binding affinity is significantly reduced at the mutated 5-HT1A receptor (D116A), suggesting a common binding site or mechanism that is disrupted by the mutation. []
12. 5-carboxamidotryptamine []
Compound Description: 5-carboxamidotryptamine is known to activate the 5-HT1A receptor. The study found that its binding affinity for the mutated 5-HT1A receptor (D116A) is drastically reduced, indicating the importance of the mutated residue for its binding and potentially for the binding of structurally related compounds. []
13. Buspirone []
Compound Description: Buspirone is an anxiolytic medication that acts as a partial agonist at the 5-HT1A receptor. Its binding affinity, although affected by the D116A mutation, is less impacted compared to some other 5-HT1A ligands, suggesting a distinct binding interaction. []
14. (+)-flesinoxan []
Compound Description: (+)-flesinoxan is a selective 5-HT1A receptor agonist and antidepressant. The D116A mutation in the 5-HT1A receptor leads to a decrease in its binding affinity, although the reduction is less pronounced than that observed with some other 5-HT1A ligands. []
15. (−)-pindolol []
Compound Description: (−)-pindolol is a non-selective beta-adrenergic receptor antagonist that also interacts with the 5-HT1A receptor. Its binding affinity is affected by the D116A mutation in the 5-HT1A receptor, indicating the importance of this residue for its interaction. []
16. (−)-8-OH-DPAT []
17. Spiperone []
Compound Description: Spiperone is a potent antagonist for several receptors, including 5-HT1A, 5-HT2A, and dopamine D2 receptors. It retains its inverse agonist properties at the mutated 5-HT1A receptor (D116A), unlike WAY100,635, suggesting a distinct mode of interaction. []
Compound Description: LY228,729 is a selective agonist for the 5-HT1A receptor. Unlike many other 5-HT1A agonists, its binding affinity is not significantly affected by the D116A mutation. Furthermore, it effectively activates G protein signaling pathways downstream of the mutated receptor. []
Compound Description: S14506 acts as a potent agonist for the 5-HT1A receptor and, like LY228,729, is capable of activating the mutated 5-HT1A receptor (D116A). It also effectively stimulates G protein signaling downstream of the mutated receptor. []
Overview
N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor in various biological pathways. The structure of this compound features a piperidine ring, which is a common motif in many bioactive molecules, along with a quinoline moiety and a methoxybenzyl group, contributing to its lipophilicity and biological activity.
Source and Classification
The compound is synthesized through various methods, often involving piperidine as a core structure. It is classified under carboxamides due to the presence of the carboxamide functional group in its structure. Research indicates that derivatives of piperidine exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties, making them significant in drug development.
Synthesis Analysis
Methods and Technical Details
The synthesis of N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves several steps:
Formation of the Piperidine Ring: The synthesis often begins with the preparation of the piperidine derivative through cyclization reactions involving appropriate precursors.
Substitution Reactions: The introduction of the quinoline and methoxybenzyl groups is achieved through nucleophilic substitution reactions. For instance, quinoline derivatives can be reacted with activated piperidine derivatives in the presence of bases to form the desired product.
Carboxamide Formation: The final step usually involves the conversion of an amine to a carboxamide by reacting it with an acyl chloride or an equivalent carboxylic acid derivative.
The synthesis may vary based on specific substitutions on the piperidine or quinoline rings, but it generally follows these outlined steps, often requiring purification techniques such as chromatography to isolate the final product.
Molecular Structure Analysis
Structure and Data
The molecular formula for N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can be represented as C19H22N2O3. Its structure includes:
Piperidine Ring: A six-membered ring containing one nitrogen atom.
Quinoline Moiety: A bicyclic structure that enhances biological activity.
Methoxybenzyl Group: Contributes to lipophilicity and potential receptor interactions.
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its pharmacokinetic properties.
Chemical Reactions Analysis
Reactions and Technical Details
N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can participate in various chemical reactions typical for amides and heterocycles:
Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze to yield corresponding acids and amines.
Substitution Reactions: The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution reactions.
Reduction Reactions: The compound may undergo reduction at specific sites, potentially altering its biological activity.
These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in pharmacological applications.
Mechanism of Action
Process and Data
The mechanism of action for N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is primarily associated with its ability to interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures often act as inhibitors for enzymes like kinases or phosphodiesterases, which are crucial in signal transduction pathways. By binding to these targets, the compound can modulate various physiological responses, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide exhibits several notable physical properties:
Molecular Weight: Approximately 318.39 g/mol.
Solubility: Typically soluble in organic solvents like DMSO or ethanol but may have limited solubility in water due to its lipophilic nature.
Melting Point: Specific melting point data may vary based on purity but generally falls within a range suitable for solid-state characterization.
Chemical properties include stability under normal laboratory conditions but may be sensitive to strong acids or bases which could hydrolyze the amide bond.
Applications
Scientific Uses
N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide has potential applications in various fields:
Medicinal Chemistry: As a scaffold for developing new drugs targeting specific diseases, particularly those involving enzyme inhibition.
Pharmacological Research: Used in studies exploring structure-activity relationships to optimize potency and selectivity against biological targets.
Biochemical Studies: Investigated for its effects on cellular signaling pathways, contributing to understanding disease mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.